molecular formula C45H55N9O6 B1678037 Pralmorelin CAS No. 158861-67-7

Pralmorelin

Número de catálogo: B1678037
Número CAS: 158861-67-7
Peso molecular: 818.0 g/mol
Clave InChI: HRNLPPBUBKMZMT-RDRUQFPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Diagnostic Use for Growth Hormone Deficiency

Pralmorelin is clinically authorized in Japan as a diagnostic agent for evaluating growth hormone deficiency (GHD). It works by significantly increasing plasma levels of growth hormone in healthy individuals, making it a useful tool for distinguishing between healthy subjects and those with GHD. The cut-off threshold for identifying GHD is established at a peak growth hormone level of 15.0 µg/L .

Potential Therapeutic Uses

While this compound has not been widely marketed for therapeutic applications, it has undergone investigations for several potential uses:

  • Treatment of Growth Hormone Deficiency : this compound was evaluated in phase II clinical trials for treating GHD and short stature (pituitary dwarfism). However, its effectiveness was found to be significantly lower in patients with GHD compared to healthy controls, leading to the discontinuation of further development in this area .
  • Appetite Stimulation : The compound reliably induces sensations of hunger and increases food intake, suggesting potential applications in conditions such as cachexia or malnutrition .
  • Muscle Mass and Strength Improvement : Some studies indicate that this compound could help improve muscle mass and combat age-related declines in growth hormone levels, although more research is needed to substantiate these claims .

Case Study: Pediatric Growth Hormone Deficiency

A study involving six prepubertal children with GHD treated with nightly subcutaneous injections of this compound showed a dose-dependent increase in growth hormone levels and improved growth velocity over six months . This suggests that this compound can effectively stimulate growth hormone secretion in specific populations.

Case Study: Hypogonadal Men

In a retrospective review involving hypogonadal men undergoing testosterone therapy, the combination of this compound with other peptides was associated with increased lean body mass and fat loss. This highlights the potential role of this compound in enhancing body composition when used alongside other treatments .

Regulatory Status and Market Availability

This compound is marketed under the brand name GHRP Kaken 100 in Japan, where it is available solely for diagnostic purposes. The compound's development for therapeutic applications has faced challenges, particularly due to its limited effectiveness in patients with existing deficiencies compared to healthy individuals .

Mecanismo De Acción

Pralmorelin ejerce sus efectos al actuar como un agonista en el receptor de la grelina/secretagogo de la hormona del crecimiento. Esta interacción estimula la liberación de la hormona del crecimiento de la glándula pituitaria. El mecanismo implica la activación del receptor, lo que lleva a la liberación de la hormona liberadora de la hormona del crecimiento, que a su vez estimula la secreción de la hormona del crecimiento . Además, this compound suprime la somatostatina, una hormona que inhibe la liberación de la hormona del crecimiento .

Compuestos similares:

Unicidad de this compound: this compound es único debido a su alta potencia y eficacia en la estimulación de la liberación de la hormona del crecimiento. Fue el primer péptido sintético de su clase en ser introducido clínicamente y ha sido ampliamente estudiado por su potencial de diagnóstico y terapéutico .

Análisis Bioquímico

Biochemical Properties

Pralmorelin plays a crucial role in stimulating the release of growth hormone from the pituitary gland. It interacts with the ghrelin/growth hormone secretagogue receptor (GHSR) on the pituitary cells . This interaction triggers a cascade of biochemical reactions that lead to the secretion of growth hormone into the bloodstream. The primary biomolecules involved in this process include the GHSR, growth hormone, and various intracellular signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pituitary cells, it stimulates the release of growth hormone, which in turn influences numerous physiological processes including growth, metabolism, and cell repair . This compound also affects cell signaling pathways, particularly those involving the GHSR. This receptor activation leads to increased cAMP levels, which activate PKA and subsequently influence gene expression and cellular metabolism . Additionally, this compound has been shown to induce sensations of hunger and increase food intake in humans .

Molecular Mechanism

At the molecular level, this compound binds to the GHSR, a G-protein coupled receptor, on the surface of pituitary cells . This binding activates the receptor and triggers the G-protein signaling pathway, leading to the production of cAMP. The increase in cAMP levels activates PKA, which then phosphorylates various target proteins, leading to the release of growth hormone . This compound’s ability to increase plasma growth hormone levels is significantly lower in individuals with growth hormone deficiency compared to healthy individuals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Acute administration of this compound markedly increases plasma growth hormone levels within minutes . The stability and degradation of this compound over longer periods have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates growth hormone release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These effects highlight the importance of careful dosage optimization in both clinical and research settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to growth hormone release. It interacts with enzymes and cofactors that regulate the synthesis and secretion of growth hormone . The metabolic pathways influenced by this compound include those involving cAMP and PKA, which play critical roles in cellular signaling and metabolism . Additionally, this compound’s effects on metabolic flux and metabolite levels are areas of active investigation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its localization and accumulation within target tissues, such as the pituitary gland, are essential for its biological activity . The transport mechanisms and distribution patterns of this compound are critical factors that influence its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the pituitary cells, where it interacts with the GHSR on the cell surface . This localization is crucial for its activity in stimulating growth hormone release. Post-translational modifications and targeting signals may also play roles in directing this compound to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pralmorelin se sintetiza mediante la síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida e hidroxibenzotriazol para facilitar la formación del enlace peptídico .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis de péptidos en fase sólida a gran escala seguida de la purificación mediante cromatografía líquida de alto rendimiento. El péptido purificado se liofiliza para obtener el producto final .

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados:

Análisis De Reacciones Químicas

Types of Reactions: Pralmorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

Uniqueness of Pralmorelin: this compound is unique due to its high potency and efficacy in stimulating growth hormone release. It was the first synthetic peptide of its class to be introduced clinically and has been extensively studied for its diagnostic and therapeutic potential .

Actividad Biológica

Pralmorelin, also known as growth hormone-releasing peptide 2 (GHRP-2), is a synthetic agonist of the growth hormone-releasing hormone (GHRH) that stimulates the pituitary gland to release growth hormone (GH). Its unique mechanism of action mimics that of ghrelin, a natural hormone that regulates appetite and energy balance. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions by binding to the growth hormone secretagogue receptor (GHSR), leading to increased secretion of GH from the anterior pituitary. This results in elevated levels of insulin-like growth factor 1 (IGF-1), which plays a crucial role in growth and metabolism. The compound is notable for its oral bioavailability, distinguishing it from other GHRH analogs that require intravenous administration .

Absorption and Distribution

This compound is characterized by rapid absorption and distribution in the body. A study conducted on Sprague-Dawley rats demonstrated that after intravenous administration, this compound exhibited a biexponential decline in plasma concentration, indicating a swift distribution phase followed by a slower elimination phase. Approximately 80% of the administered dose was recovered unchanged in bile within one hour, highlighting its efficient biliary excretion .

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Half-Life~1.5 hours
Volume of Distribution0.5 L/kg
Clearance0.2 L/h/kg
BioavailabilityHigh

Diagnostic Use

This compound has been primarily utilized as a diagnostic tool for assessing growth hormone deficiency (GHD). Its ability to stimulate GH release makes it valuable for evaluating pituitary function. Studies have shown that this compound can significantly increase plasma GH levels in healthy subjects compared to those with GHD, where the response is markedly reduced .

Therapeutic Potential

Research has explored this compound's potential as a therapeutic agent for conditions associated with GHD, such as short stature and malnutrition. In clinical trials involving children with GHD, this compound administration resulted in dose-dependent increases in GH levels and improved growth velocity over six months . However, further studies are necessary to establish its efficacy across diverse populations and conditions.

Case Studies

  • Children with GHD : A study involving six prepubertal children treated with nightly subcutaneous injections of this compound showed significant improvements in GH secretion and growth velocity over six months .
  • Critical Illness : In patients suffering from prolonged critical illness, this compound demonstrated beneficial effects on metabolic conditions, suggesting its potential role in recovery and rehabilitation .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, some patients may experience mild side effects such as headache, flushing, or gastrointestinal discomfort. Long-term safety data are still limited due to the compound's ongoing evaluation in clinical trials.

Propiedades

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLPPBUBKMZMT-RDRUQFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032404
Record name Pralmorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

818.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158861-67-7
Record name Pralmorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralmorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralmorelin
Reactant of Route 2
Pralmorelin
Reactant of Route 3
Pralmorelin
Reactant of Route 4
Pralmorelin
Reactant of Route 5
Pralmorelin
Reactant of Route 6
Pralmorelin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.